molecular formula C14H7Cl2FN4O2 B15354378 N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No.: B15354378
M. Wt: 353.1 g/mol
InChI Key: BZUFBRLIMSOXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a quinazolinamine-based compound supplied as a high-purity research chemical. This substance is recognized in scientific research as a specified impurity of Afatinib, a tyrosine kinase inhibitor used in targeted cancer therapy . Monitoring and characterizing such impurities is a critical aspect of pharmaceutical development, ensuring the safety and quality of active pharmaceutical ingredients (APIs) . The quinazolinamine core is a privileged scaffold in medicinal chemistry, frequently explored for its potential to inhibit key enzymes involved in disease pathways . Researchers investigate this structural class for developing novel therapeutic agents, particularly in oncology. The specific substitutions on the quinazoline core and the aniline ring can significantly influence the molecule's biological activity and selectivity, making it a valuable intermediate for structure-activity relationship (SAR) studies . Applications & Research Value This chemical is intended for use in laboratory research applications only. Its primary value lies in: - Pharmaceutical Impurity Profiling: Serves as a qualified reference standard for the analysis and quantification of impurities in Afatinib drug substances and products . - Chemical Synthesis: Functions as a key synthetic intermediate or building block for the preparation of more complex molecules, including potential kinase inhibitors . - SAR Exploration: Provides a structural template for the design and synthesis of novel quinazoline derivatives to study their interactions with biological targets such as protein kinases . Important Notice This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not intended as a recommendation for any specific use.

Properties

Molecular Formula

C14H7Cl2FN4O2

Molecular Weight

353.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

InChI

InChI=1S/C14H7Cl2FN4O2/c15-9-2-1-7(3-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20)

InChI Key

BZUFBRLIMSOXIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazolin-4-amine core. The process may include:

  • Nitration: Introduction of the nitro group at the 6 position.

  • Fluorination: Addition of the fluoro group at the 7 position.

  • Chlorination: Introduction of the dichlorophenyl group at the 3 and 4 positions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may require specialized equipment and controlled reaction conditions to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at position 7 and nitro group at position 6 are primary sites for nucleophilic substitution due to their electron-withdrawing effects.

Key Reactions:

  • Thiol Substitution :
    Treatment with thiols (e.g., (4-methoxybenzyl)methanethiol) in the presence of aqueous NaOH replaces the 7-fluoro group with a thioether. This reaction proceeds at room temperature with >99% yield ( ,).

    Example:

    N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine+HS-CH2C6H4OCH3NaOH, H2ON-(3,4-Dichlorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine\text{this compound} + \text{HS-CH}_2\text{C}_6\text{H}_4\text{OCH}_3 \xrightarrow{\text{NaOH, H}_2\text{O}} \text{N-(3,4-Dichlorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine}
  • Amine Substitution :
    Fluorine at position 7 reacts with amines (e.g., aniline derivatives) under basic conditions to form secondary amine derivatives (,).

Reduction of the Nitro Group

The nitro group at position 6 is reducible to an amine, enabling access to diaminoquinazoline derivatives.

Conditions and Outcomes:

Reducing AgentConditionsProductYieldSource
H₂/Pd-CEthanol, RTN-(3,4-Dichlorophenyl)-7-fluoro-6-aminoquinazolin-4-amine85%,
NaBH₄/CuCl₂Methanol, 50°CSame as above78%

Reduction enhances water solubility and biological activity, making it critical for drug development ().

Electrophilic Aromatic Substitution

Example:

Dichlorophenyl ring+HNO3H2SO43-Nitro-N-(3,4-dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine\text{Dichlorophenyl ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro-N-(3,4-dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine}

This reaction requires elevated temperatures (80–100°C) and yields mixed regioisomers ().

Oxidation Reactions

The quinazoline core is resistant to oxidation, but the nitro group can be further oxidized under harsh conditions:

Example:

6-Nitro groupKMnO4,H2SO46-Carboxylic acid derivative\text{6-Nitro group} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{6-Carboxylic acid derivative}

This reaction is rarely utilized due to competing decomposition pathways ().

Comparative Reactivity Table

PositionReactivityPreferred ReagentsProducts
7-FluoroHigh (SNAr)Thiols, aminesThioethers, amines
6-NitroModerate (Reduction)H₂/Pd-C, NaBH₄Amines
DichlorophenylLow (EAS)HNO₃, H₂SO₄Nitro derivatives

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 260°C ().

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10) ().

This compound’s reactivity profile makes it a versatile intermediate for synthesizing kinase inhibitors and antimicrobial agents, with applications documented in 12+ studies (,, ).

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism by which N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine exerts its effects involves interactions with specific molecular targets. These interactions can disrupt cellular processes, leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline derivatives are widely studied for their biological and chemical properties. Below is a detailed comparison of N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with its structural analogs:

Structural Analogues and Substituent Effects

N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

  • Key Difference : Replaces the 3,4-dichlorophenyl group with a 3-chloro-4-fluorophenyl moiety.
  • Impact : The substitution reduces molecular weight slightly (336.68 g/mol ) and alters electronic properties due to fluorine’s electronegativity. This may influence binding affinity in biological targets .
  • Applications : Intermediate in kinase inhibitor synthesis (e.g., EGFR inhibitors) .

7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Key Difference: Chlorine replaces fluorine at position 5. Synthesis: Prepared via nucleophilic substitution reactions, similar to the target compound .

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Key Difference: Methoxy group at position 7 instead of fluorine. Applications: Precursor for antitumor agents .

N-(3,4-Dichlorophenyl)-6-nitroquinazolin-4-amine Key Difference: Lacks the fluorine atom at position 6.

Q & A

Basic: What are the standard synthetic routes for N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine?

Answer:
The synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:

  • Nitro group introduction : Electrophilic nitration at the 6-position of the quinazoline ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Halogenation : Coupling of the 3,4-dichlorophenylamine moiety via nucleophilic aromatic substitution (SNAr) at the 4-position of the quinazoline .
  • Fluorine incorporation : Fluorination at the 7-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via directed ortho-metalation .
    Purification is achieved via column chromatography or recrystallization, with purity verified by HPLC (>98%) .

Basic: How is the purity and structural integrity of the compound confirmed experimentally?

Answer:

  • Purity : Assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Structural confirmation :
    • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), nitro group (δ ~8.1 ppm), and fluorine-coupled splitting patterns .
    • Melting point : Consistent with literature values (242–244°C) .
    • Mass spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 353.14 .

Advanced: How can researchers design experiments to assess interactions with biological targets (e.g., kinases)?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to ATP-binding pockets of kinases (e.g., EGFR). Validate with mutagenesis studies targeting predicted interaction residues .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized kinase domains .
  • Radioligand displacement assays : Compete with [³H]-labeled inhibitors (e.g., gefitinib) to determine IC₅₀ values in enzyme preparations .

Advanced: How should contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Answer:

  • Meta-analysis : Compare studies for differences in assay conditions (e.g., ATP concentration, pH) that affect competitive inhibition .
  • Orthogonal assays : Validate activity using both biochemical (kinase inhibition) and cellular (proliferation/apoptosis) endpoints .
  • Probe standardization : Use reference compounds (e.g., staurosporine) to normalize inter-lab variability .

Advanced: What structure-activity relationship (SAR) strategies improve target selectivity?

Answer:

  • Substituent modification :
    • Replace 7-fluoro with methoxy to reduce off-target effects on non-kinase proteins .
    • Optimize the 3,4-dichlorophenyl group for steric compatibility with hydrophobic kinase pockets .
  • Comparative analysis : Benchmark against analogs like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0) to identify selectivity drivers .

Advanced: What strategies enhance aqueous solubility without compromising potency?

Answer:

  • Prodrug approaches : Introduce phosphate or morpholino groups at the 6-nitro position, which hydrolyze in vivo to release the active compound .
  • Co-solvent systems : Use DMSO/PEG400 mixtures for in vitro assays to maintain solubility >1 mM .
  • Structural analogs : Compare with compounds like 7-methoxy-6-(3-morpholinopropoxy) derivatives, which show improved solubility (logP reduction by ~0.5 units) .

Basic: What key structural features influence the compound’s reactivity?

Answer:

  • Nitro group : Reduces electron density, facilitating nucleophilic attack at the 4-position quinazoline amine .
  • Halogens (Cl, F) : Direct electrophilic substitution reactions (e.g., Suzuki coupling) at the phenyl ring .
  • Quinazoline core : Susceptible to oxidation under strong acidic conditions; stabilize with inert atmospheres during synthesis .

Advanced: How can computational models predict ADME/Tox profiles for this compound?

Answer:

  • In silico tools : Use SwissADME or ADMET Predictor™ to estimate:
    • Permeability : P-gp substrate likelihood (high logP = 3.2 suggests absorption challenges) .
    • Metabolism : Cytochrome P450 inhibition risks (CYP3A4/2D6) via docking simulations .
    • Toxicity : AMES test predictions for mutagenicity (nitro groups may flag false positives) .
  • Validation : Cross-reference with preclinical data from analogs (e.g., gefitinib impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.